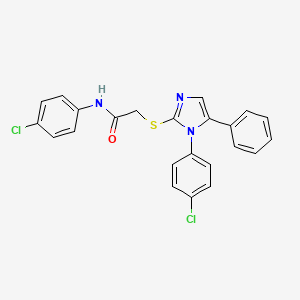
N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H17Cl2N3OS and its molecular weight is 454.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide, a complex synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features an intricate structure characterized by:
- Imidazole Ring : Contributes to biological activity through interactions with enzymes and receptors.
- Thiazole Ring : Known for its role in various pharmacological properties.
- Chlorophenyl and Phenyl Groups : Enhance hydrophobic interactions that may increase binding affinity to biological targets.
Synthetic Routes
The synthesis typically involves multi-step reactions:
- Formation of the Imidazole Ring : Achieved through condensation reactions involving suitable aldehydes and amines.
- Thioether Formation : Reaction of the imidazole derivative with thiols introduces the thioether linkage.
- Acetamide Formation : Final reaction with an acetamide derivative completes the synthesis.
Optimizing these routes in industrial settings focuses on maximizing yield and purity while minimizing costs and environmental impact.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The imidazole and thiazole rings facilitate binding interactions that can inhibit or modulate enzyme activity. The presence of chlorophenyl and phenyl groups enhances these interactions through hydrophobic effects.
Antitumor Activity
Research indicates that compounds containing thiazole and imidazole rings exhibit significant antitumor properties. For instance, studies have shown that similar compounds possess IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting potent cytotoxicity .
Case Study: Cytotoxicity Evaluation
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 9 | Jurkat (anti-Bcl-2) | 1.61 ± 1.92 | Inhibition of Bcl-2 |
| Compound 10 | A-431 (anti-EGFR) | 1.98 ± 1.22 | EGFR modulation |
These findings highlight the potential of thiazole-bearing compounds in cancer therapy, particularly those with structural similarities to this compound .
Antimicrobial Activity
Beyond anticancer properties, compounds with similar structures have shown promise as antimicrobial agents. The imidazole and thiazole moieties are known for their ability to disrupt microbial cell functions, making them valuable in developing new antibiotics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the phenyl ring or the introduction of electron-donating groups can significantly enhance biological activity. For example, substituents at specific positions on the phenyl ring have been correlated with increased cytotoxicity and selectivity against cancer cell lines .
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3OS/c24-17-6-10-19(11-7-17)27-22(29)15-30-23-26-14-21(16-4-2-1-3-5-16)28(23)20-12-8-18(25)9-13-20/h1-14H,15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULZPMJBINUOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













